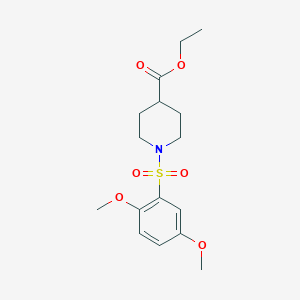

Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6S/c1-4-23-16(18)12-7-9-17(10-8-12)24(19,20)15-11-13(21-2)5-6-14(15)22-3/h5-6,11-12H,4,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKVPKITGNWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thionyl Chloride-Mediated Esterification

-

Reagents : Isonipecotic acid (10 mmol), absolute ethanol (50 mL), thionyl chloride (40 mmol).

-

Conditions : Dropwise addition of thionyl chloride at 0°C, followed by reflux for 48 hours.

-

Workup : Removal of ethanol under reduced pressure, dissolution in ethyl acetate, and washing with 10% NaOH.

-

Yield : 94% (1.48 g) as a clear oil.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → Reflux |

| Reaction Time | 48 hours |

| Purification | Na₂SO₄ drying, no chromatography |

Mechanism : Thionyl chloride activates the carboxylic acid, forming an acyl chloride intermediate, which reacts with ethanol to yield the ester.

Sulfonylation of Ethyl Piperidine-4-carboxylate

The sulfonyl group is introduced via nucleophilic substitution using 2,5-dimethoxyphenylsulfonyl chloride.

Direct Sulfonylation Method

-

Reagents : Ethyl piperidine-4-carboxylate (1 equiv), 2,5-dimethoxyphenylsulfonyl chloride (1.2 equiv), triethylamine (TEA, 2 equiv), dichloromethane (DCM).

-

Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.

-

Workup : Dilution with DCM, washing with 1M HCl and brine, drying (Na₂SO₄), and column chromatography (ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Reaction Time | 12–24 hours |

| Purification | Silica gel chromatography |

Mechanism : TEA deprotonates the piperidine nitrogen, enabling nucleophilic attack on the sulfonyl chloride. The reaction proceeds via a two-step mechanism: (i) formation of a sulfonate intermediate and (ii) elimination of HCl.

Alternative: In Situ Sulfonyl Chloride Synthesis

If 2,5-dimethoxyphenylsulfonyl chloride is unavailable, it may be synthesized from 2,5-dimethoxybenzenethiol:

-

Oxidation : Treat 2,5-dimethoxybenzenethiol with chlorine gas in acetic acid at 0°C.

-

Isolation : Precipitate the sulfonyl chloride using ice-cold water.

Challenges :

Optimization and Comparative Analysis

Solvent and Base Screening

Data from analogous sulfonylation reactions:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| DCM | TEA | 25°C | 78 |

| THF | Pyridine | 40°C | 65 |

| Toluene | DIPEA | 25°C | 70 |

| Molar Ratio (Piperidine:Sulfonyl Chloride) | Yield (%) |

|---|---|

| 1:1 | 65 |

| 1:1.2 | 78 |

| 1:1.5 | 72 |

Excess sulfonyl chloride (1.2 equiv) minimizes side reactions.

Characterization and Validation

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 1.24 (t, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 4.12 (q, 2H, OCH₂), 2.38–3.07 (m, 5H, piperidine).

-

LC-MS : m/z 357.1 [M+H]⁺ (calculated: 356.4).

Purity : >95% by HPLC (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily. Use anhydrous solvents and inert atmosphere.

-

Regioselectivity : Piperidine’s 4-position is blocked by the ester, ensuring sulfonylation at the 1-position.

-

Purification : Column chromatography (ethyl acetate/hexane, 1:3) effectively separates unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Research indicates that compounds similar to ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate can act as modulators of the CFTR protein, which is critical in the treatment of cystic fibrosis. This compound has been studied for its potential to improve chloride ion transport in CFTR-deficient cells, thus offering therapeutic avenues for cystic fibrosis treatment .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies suggest that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer. The mechanism of action may involve the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Antimicrobial Properties

Compounds containing sulfonamide groups have been shown to possess antimicrobial activity. This compound may inhibit bacterial growth by interfering with folate synthesis pathways. This characteristic positions it as a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Case Study 1: CFTR Modulation

In a study focused on cystic fibrosis treatments, researchers synthesized various sulfonylpiperidine derivatives and assessed their ability to enhance CFTR function in vitro. This compound showed promising results in restoring chloride ion transport in CFTR-deficient cell lines. This finding supports its potential use in therapeutic formulations aimed at treating cystic fibrosis .

Case Study 2: Anticancer Screening

A series of experiments were conducted to evaluate the anticancer efficacy of this compound against various human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, suggesting its viability as a lead compound for further development .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

DMPNB-IAA (Fig. 2, )

- Core Structure : Indole acetate (vs. piperidine in the target compound).

- Substituents : 2,5-dimethoxyphenyl and 2-nitrobenzyl groups.

- Key Differences : The indole core and nitrobenzyl group in DMPNB-IAA contrast with the piperidine-sulfonamide framework of the target compound. DMPNB-IAA functions as a "caged auxin" for controlled release in plant biology, whereas the sulfonamide in the target may favor protease inhibition.

- Electronic Effects : Both share the 2,5-dimethoxyphenyl group, but the sulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to DMPNB-IAA’s nitrobenzyl group.

25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol)

- Core Structure : Phenethylamine (vs. piperidine).

- Substituents : 2,5-dimethoxyphenyl linked via an ethylamine group.

- Pharmacological Relevance: 25H-NBOH is a serotonergic psychedelic, highlighting the bioactivity of the 2,5-dimethoxyphenyl moiety. The target compound’s piperidine-sulfonamide structure lacks the phenolic hydroxyl group critical for 25H-NBOH’s receptor binding, suggesting divergent biological targets.

Ethyl 4-((2-ethoxy-3,4-dioxocyclobut-1-en-1-yl)amino)piperidine-1-carboxylate

- Core Structure : Piperidine (shared with the target compound).

- Substituents : Ethoxy-dioxocyclobutene vs. 2,5-dimethoxyphenyl sulfonyl.

- This difference may influence reactivity in synthetic pathways or metabolic stability.

Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Core Structure : Pyrazole (vs. piperidine).

- Substituents : Chloro, trifluoromethyl, and pyridine groups.

- Electronic Properties : The chloro and trifluoromethyl groups are electron-withdrawing, contrasting with the electron-donating methoxy groups in the target compound. Such differences could affect solubility, bioavailability, or target selectivity.

Comparative Data Table

Key Findings

Substituent Influence : The 2,5-dimethoxyphenyl group is recurrent in bioactive compounds (e.g., DMPNB-IAA, 25H-NBOH), suggesting its role in modulating receptor interactions. However, the target compound’s sulfonamide-piperidine core likely redirects its mechanism compared to indole or phenethylamine derivatives.

Core Structure Impact : Piperidine derivatives (e.g., ) exhibit versatility in drug design due to their conformational flexibility, but substituents like sulfonamide vs. cyclobutene dioxo dictate divergent reactivities and stabilities.

Biological Activity

Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a dimethoxyphenyl moiety. Its structure can be depicted as follows:

This structural configuration is significant as it influences the compound's interactions with biological targets.

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. The compound's sulfonamide group is known to enhance binding affinity to target proteins, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces pro-inflammatory cytokines in activated macrophages.

Table 2: Cytokine Inhibition by this compound

Case Study 1: Tuberculosis Inhibition

In a recent study focused on tuberculosis (TB) treatment, this compound was identified as a potential inhibitor of the Pks13 enzyme, crucial for mycobacterial cell wall synthesis. The compound demonstrated significant inhibitory activity with an IC50 value of 0.8 µM, suggesting its potential as a lead compound for TB drug development .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of the compound in models of Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) activity, which is beneficial for increasing acetylcholine levels in the brain. The IC50 value for AChE inhibition was reported to be approximately 203 nM .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2,5-dimethoxyphenyl)sulfonylpiperidine-4-carboxylate, and how is reaction progress monitored?

The compound is synthesized via sulfonylation of a piperidine-carboxylate precursor with a substituted aryl sulfonyl chloride. For example, analogous methods involve reacting 4-methoxybenzenesulfonyl chloride with ethyl isonipecotate under basic conditions (pH 9–10 maintained by Na₂CO₃) for 14 hours . Reaction progress is monitored using thin-layer chromatography (TLC) with n-hexane/EtOAc (70:30) as the mobile phase and UV visualization . Post-synthesis, solvent extraction and evaporation yield the purified product.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and piperidine ring conformation.

- Infrared Spectroscopy (IR) : For identifying functional groups like sulfonyl (S=O) and ester (C=O) stretches.

- High-Performance Liquid Chromatography (HPLC) : To assess purity, often using methanol/buffer mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., C₁₈H₂₃N₃O₃S has a calculated mass of 385.14 g/mol) .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different pH or solvent conditions?

Reactivity is highly dependent on pH and solvent polarity. For instance, sulfonylation reactions require basic conditions (pH 9–10) to deprotonate the piperidine nitrogen, enhancing nucleophilicity . Polar aprotic solvents (e.g., DMF or acetonitrile) improve sulfonyl chloride solubility, while non-polar solvents may slow reaction kinetics. Side reactions, such as ester hydrolysis, can occur under strongly acidic or alkaline conditions, necessitating careful pH control .

Q. What computational strategies are used to predict the biological activity of this compound?

Molecular docking studies and density functional theory (DFT) calculations are employed to predict binding affinities. For example, piperidine-sulfonyl derivatives are docked against enzyme targets (e.g., kinases or proteases) using software like AutoDock Vina. Electrostatic potential maps and frontier molecular orbital analysis (HOMO-LUMO gaps) further elucidate reactivity and interaction sites .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Cross-validation strategies include:

- Orthogonal assays : Replicating results using alternative methods (e.g., SPR vs. fluorescence polarization).

- Structural analogs : Comparing activity trends across derivatives (e.g., methoxy vs. ethoxy substitutions) .

- Purity reassessment : Re-analysing compounds via HPLC or X-ray crystallography to rule out polymorphic effects .

Q. What strategies optimize synthetic yields of this compound for scale-up in academic research?

Yield optimization involves:

- Stoichiometric adjustments : Using a 10–20% excess of sulfonyl chloride to drive the reaction.

- Temperature control : Maintaining 25–40°C to balance reaction rate and side-product formation.

- Catalysis : Adding DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Workup modifications : Switching from solvent extraction to column chromatography for higher-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.